Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

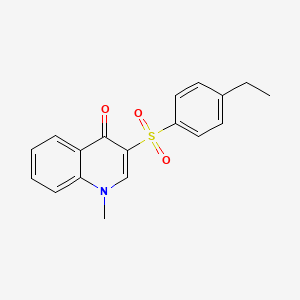

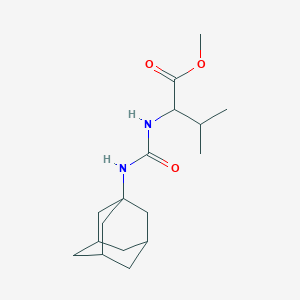

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2551116-39-1 . It has a molecular weight of 345.42 . The IUPAC name for this compound is benzyl 2-(phenylsulfonyl)pyrrolidine-1-carboxylate .

Molecular Structure Analysis

The InChI code for Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate is 1S/C18H19NO4S/c20-18 (23-14-15-8-3-1-4-9-15)19-13-7-12-17 (19)24 (21,22)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate is an oil at room temperature . The storage temperature is room temperature .科学的研究の応用

Synthetic Applications and Mechanistic Insights

A study by Giri, Lam, and Yu (2010) discusses the Pd(II)-catalyzed carboxylation of ortho-C-H bonds in anilides, highlighting a novel and efficient strategy for assembling biologically and pharmaceutically significant molecules. This method facilitates the rapid construction of benzoxazinones and quinazolinones from simple anilides, underscoring the versatility of carboxylation reactions in organic synthesis Giri, R., Lam, J. K., & Yu, J.-Q. (2010). Journal of the American Chemical Society.

Green Chemical Synthesis

Trankle and Kopach (2007) described a green chemical synthesis process for 2-benzenesulfonylpyridine, a key starting material for an investigational drug at Eli Lilly and Company. This process exemplifies an environmentally friendly approach to synthesizing substituted aromatic pyridyl sulfides and sulfones, demonstrating the importance of sustainable methodologies in chemical research Trankle, W. G., & Kopach, M. (2007). Organic Process Research & Development.

Catalytic Applications

Hazra et al. (2016) explored the catalytic activities of polymers derived from 2-(2-pyridylmethyleneamino)benzenesulfonic acid, demonstrating their efficacy in the peroxidative oxidation of cyclohexane under mild conditions. This study highlights the potential of metal-organic frameworks (MOFs) and related complexes in catalysis, particularly for oxidation reactions that are crucial in various industrial processes Hazra, S., Ribeiro, A., et al. (2016). Dalton Transactions.

Cholinesterase Inhibition for Therapeutic Applications

Pizova et al. (2017) investigated benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylates for their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases such as Alzheimer's. Their research contributes to the development of potential therapeutic agents targeting cholinesterases, showcasing the compound's applicability in medicinal chemistry Pizova, H., Havelkova, M., et al. (2017). Molecules.

Safety and Hazards

特性

IUPAC Name |

benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c20-18(23-14-15-8-3-1-4-9-15)19-13-7-12-17(19)24(21,22)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOWABGRSXDGRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate](/img/structure/B2391004.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2391005.png)

![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2391008.png)

![N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2391018.png)

![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391020.png)

![ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2391021.png)